molecular formula C14H13FO2 B14777363 4-(Benzyloxy)-2-fluoro-1-methoxybenzene

4-(Benzyloxy)-2-fluoro-1-methoxybenzene

Cat. No.: B14777363
M. Wt: 232.25 g/mol
InChI Key: LXOMPMPLMPXSPE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-fluoro-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-fluoro-1-methoxybenzene and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-hydroxy-2-fluoro-1-methoxybenzene is reacted with benzyl bromide in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

4-(Benzyloxy)-2-fluoro-1-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluoro-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(Benzyloxy)phenol: Lacks the fluorine and methoxy substituents.

    4-(Benzyloxy)-2-chlorophenol: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

4-(Benzyloxy)-2-fluoro-1-methoxybenzene is unique due to the combination of its benzyloxy, fluorine, and methoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C14H13FO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

LXOMPMPLMPXSPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

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